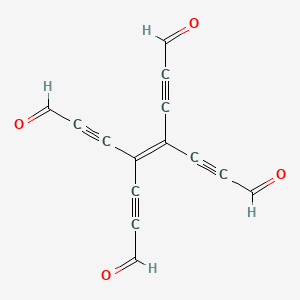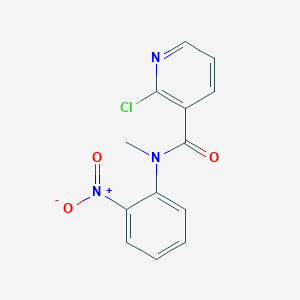
3-Pyridinecarboxamide, 2-chloro-N-methyl-N-(2-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxamide, 2-chloro-N-methyl-N-(2-nitrophenyl)- is a complex organic compound characterized by the presence of a pyridine ring substituted with a carboxamide group, a chlorine atom, and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 2-chloro-N-methyl-N-(2-nitrophenyl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
化学反应分析
Types of Reactions
3-Pyridinecarboxamide, 2-chloro-N-methyl-N-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridinecarboxamides depending on the nucleophile used.
科学研究应用
3-Pyridinecarboxamide, 2-chloro-N-methyl-N-(2-nitrophenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of 3-Pyridinecarboxamide, 2-chloro-N-methyl-N-(2-nitrophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenyl group can also participate in electron transfer reactions, influencing redox processes within cells .
相似化合物的比较
Similar Compounds
4-Chloro-N-methylpyridine-2-carboxamide: Similar structure but with a different substitution pattern.
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide: Contains additional chlorine and methyl groups.
N-Methyl-4-chloropyridine-2-carboxamide: Another pyridinecarboxamide derivative with different substituents.
Uniqueness
3-Pyridinecarboxamide, 2-chloro-N-methyl-N-(2-nitrophenyl)- is unique due to the presence of both a nitrophenyl group and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
CAS 编号 |
826991-85-9 |
|---|---|
分子式 |
C13H10ClN3O3 |
分子量 |
291.69 g/mol |
IUPAC 名称 |
2-chloro-N-methyl-N-(2-nitrophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10ClN3O3/c1-16(10-6-2-3-7-11(10)17(19)20)13(18)9-5-4-8-15-12(9)14/h2-8H,1H3 |
InChI 键 |
FIVZDQMEIIWOTO-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC=C1[N+](=O)[O-])C(=O)C2=C(N=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


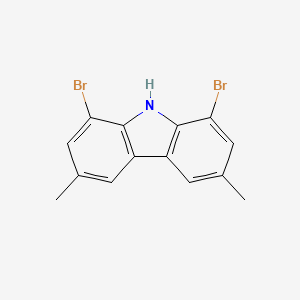
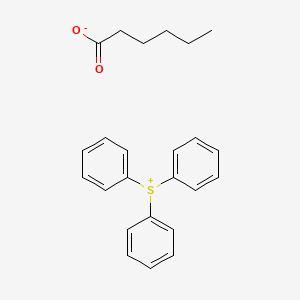

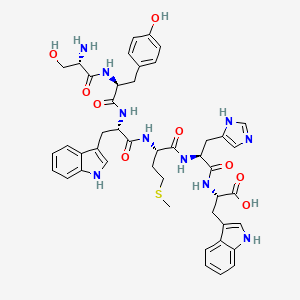
![N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14221316.png)
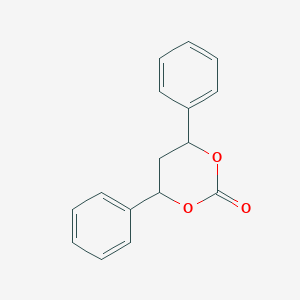

![Imidazolidine, 1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)-](/img/structure/B14221336.png)
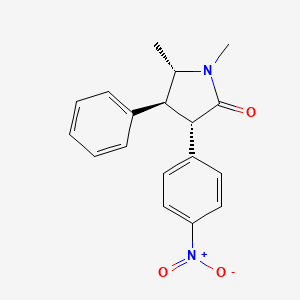

![N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine](/img/structure/B14221357.png)
![7-Oxa-4-azoniaspiro[3.5]nonane, 2-(phenylmethoxy)-, bromide](/img/structure/B14221360.png)
![1-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-1H-pyrrole-2,5-dione](/img/structure/B14221362.png)
